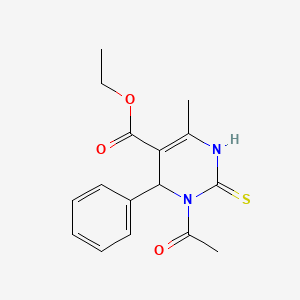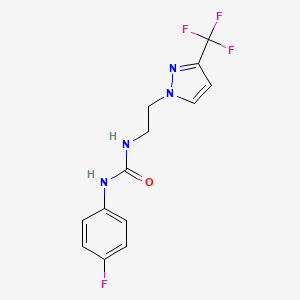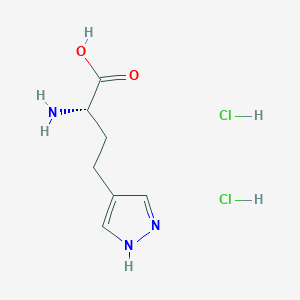
1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of boric acid, which is significant in organic synthesis reactions . Boronic acid pinacol ester compounds, which this compound is a part of, are important reaction intermediates with many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Synthesis Analysis
The compound is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis
The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
The compound has been synthesized by the Miyaura borylation and sulfonylation reactions .Physical And Chemical Properties Analysis
The compound has some special physical and chemical properties revealed by the study of the molecular electrostatic potential and frontier molecular orbitals .Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
- A study highlighted the synthesis and characterization of fluorophenylpiperazine derivatives, investigating their binding affinities to sigma 1 and sigma 2 binding sites. These compounds showed high affinity for these sites, with potential implications for developing selective sigma 2 ligands with subnanomolar affinity, which could have therapeutic applications in treating anxiety and other CNS disorders (Perregaard et al., 1995).
Antibacterial and Antimicrobial Studies
- The antibacterial activities of enantiomers of temafloxacin hydrochloride, a potent member of the 4-pyridone-3-carboxylic acid class of antibacterial agents, were synthesized and tested, showing minor differences in in vivo antibacterial activities but similar pharmacological profiles. This research underscores the importance of structural variations in developing broad-spectrum antimicrobial agents (Chu et al., 1991).
Material Science and Sensing Applications
- In material science, fluorosensors based on naphthalimide derivatives with double ethylenediamino or propylenediamino receptors were synthesized for selective detection of metal ions in neutral aqueous solutions. Such studies indicate the potential of structurally related compounds in developing advanced sensing materials for environmental and analytical applications (Jia et al., 2004).
Antimicrobial and Antifungal Evaluations
- A study on the synthesis of benzothiazole analogs bearing fluorine and piperazine moieties reported excellent bacterial growth inhibition against Gram-positive bacteria, highlighting the antimicrobial potential of such compounds. These findings are crucial for the development of new antibacterial agents (Al-Harthy et al., 2018).
Fluorescent Sensors and Chemical Analysis
- Tetrapyrazinoporphyrazine derivatives substituted with antioxidant groups were investigated as fluorescent sensors for basic anions, demonstrating the versatility of fluorophenylpiperazine-related compounds in developing fluorescent probes for chemical analysis (Hill et al., 2012).
Synthetic Methodology and Crystal Structure Analysis
- Research on the synthesis, crystal structure, and DFT study of boric acid ester intermediates with benzene rings related to the compound of interest showed the potential of these materials in various synthetic and analytical applications. The consistency of molecular structures optimized by DFT with crystal structures confirmed by X-ray diffraction underscores the compound's utility in material science and chemistry (Huang et al., 2021).
Orientations Futures
Mécanisme D'action
Target of Action
Boronic acid pinacol ester compounds, which this compound is a derivative of, are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Mode of Action
The compound interacts with its targets through a two-step substitution reaction .
Biochemical Pathways
Boronic acid pinacol ester compounds are known to be involved in carbon-carbon coupling and carbon heterocoupling reactions . The downstream effects of these reactions would depend on the specific context in which they occur.
Result of Action
Given its role as a reaction intermediate in organic synthesis reactions, it can be inferred that the compound plays a crucial role in facilitating these reactions .
Action Environment
It is known that arylboronic acid, which this compound is a derivative of, is stable to water and air .
Propriétés
IUPAC Name |
1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BFN2O2/c1-16(2)17(3,4)23-18(22-16)13-6-7-15(14(19)12-13)21-10-8-20(5)9-11-21/h6-7,12H,8-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFECQDXNBWGCRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCN(CC3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2879102.png)
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2879105.png)
![N-(3,4-dichlorophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2879106.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(methylthio)benzamide](/img/structure/B2879110.png)

![5-(3-Chlorophenyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2879113.png)





![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2879121.png)